molecular formula C18H18N6O2S B2424921 4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzamide CAS No. 1226427-99-1

4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzamide

Cat. No. B2424921
CAS RN: 1226427-99-1
M. Wt: 382.44
InChI Key: MEOLDLBPOLLZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzamide” is a chemical compound with a molecular weight of 123.1558 . It has been studied for its potential as a corrosion inhibitor for mild steel in hydrochloric acid .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various techniques such as IR Spectrum, Mass spectrum (electron ionization), etc . The compound has been studied using density functional theory (DFT) with the B3LYP/3-21G basis set level .

Scientific Research Applications

Antitumor Activity

The compound's structural relations, such as imidazole and benzimidazole derivatives, are extensively studied for their antitumor activities. Specifically, compounds like 4(5)-aminoimidazol-5(4)-carboxamide and benzimidazole derivatives have shown promising results in preclinical testing stages, indicating their potential in developing new antitumor drugs and understanding compounds with varied biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

DNA Interaction and Antitumor Agents

The pyrrolobenzimidazole or azomitosene ring system, similar in structure to the given compound, demonstrates significant antitumor activity. Some derivatives like 6-aziridinylquinone derivatives (PBIs) and 6-acetamidoquinone derivatives (APBIs) act through DNA interaction and inhibition of topoisomerase II-mediated DNA relaxation, showcasing their role as antitumor agents. These compounds offer a new class of antitumor agents with distinct advantages over existing ones (Skibo, E. B., 1998).

Guanidine Moiety in Medicinal Chemistry

Benzazoles and derivatives, including those with a guanidine group, exhibit diverse biological activities and are used in clinical applications. The guanidine moiety modifies the biological activity of these heterocycles, making 2-guanidinobenzazoles (2GBZs) an area of interest for synthesizing compounds with a variety of biological activities, including cytotoxicity and cell proliferation inhibition (Rosales-Hernández, M., Mendieta-Wejebe, J., Tamay-Cach, F., & Cruz, A., 2022).

Antituberculosis Activity of Organotin Complexes

Organotin complexes, with structures similar to the given compound, demonstrate significant antituberculosis activity. The antituberculosis activity is influenced by factors such as the ligand environment, organic groups attached to tin, and compound structure. Triorganotin(IV) complexes, in particular, have shown superior antituberculosis activity, potentially providing insights into developing new antituberculosis agents (Iqbal, H., Ali, S., & Shahzadi, S., 2015).

properties

IUPAC Name

4-[[2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2S/c1-10-7-11(2)21-17(20-10)24-18-23-14(9-27-18)8-15(25)22-13-5-3-12(4-6-13)16(19)26/h3-7,9H,8H2,1-2H3,(H2,19,26)(H,22,25)(H,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOLDLBPOLLZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzamide

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